5-Aminopyridine-2-carboxamide
Overview
Description
5-Aminopyridine-2-carboxamide is a synthetic building block used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . It has a molecular weight of 137.14 and a molecular formula of C6H7N3O .
Molecular Structure Analysis
The InChI code for 5-Aminopyridine-2-carboxamide is 1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) and the InChI key is CSHTYFRLFVBNHB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
5-Aminopyridine-2-carboxamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C . The boiling point is 427.3°C at 760 mmHg .
Scientific Research Applications
Antitumor Activity
5-Aminopyridine-2-carboxamide derivatives demonstrate significant antitumor activity. They are potent inhibitors of Src/Abl kinases, displaying antiproliferative effects against various hematological and solid tumor cell lines. For instance, a specific compound in this class showed complete tumor regression in a chronic myelogenous leukemia (CML) model with low toxicity, indicating its potential as an oncology treatment (Lombardo et al., 2004).
Anticancer Properties
Compounds related to 5-Aminopyridine-2-carboxamide, particularly those with 5-substituted derivatives, have been found to exhibit in vivo antitumor activity. These compounds bind to DNA through intercalation, particularly effective against leukemic and solid tumor cells when they bear electron-withdrawing substituents (Denny et al., 1987).
Inhibitory Effects on Parasitic Enzymes
5-Aminopyrazole-4-carboxamide, an alternative scaffold for 5-Aminopyridine-2-carboxamide, has been utilized to create selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum. These inhibitors exhibit low nanomolar potencies and are non-toxic to mammalian cells, suggesting their potential in treating infections caused by these parasites (Zhang et al., 2014).
Potential as Imaging Tracers
N-(2-Aminoethyl)-5-fluoropyridine-2-carboxamide, a compound related to 5-Aminopyridine-2-carboxamide, has been investigated as a potential imaging tracer for Positron Emission Tomography (PET) in neuropsychiatric diseases related to monoamine oxidase B (MAO-B) (Beer et al., 1995).
Applications in Computational Chemistry
5-Aminopyridine-2-carboxamide derivatives have been synthesized and characterized, with applications in computational chemistry methods, particularly in non-linear optical (NLO) properties and molecular docking analyses. These studies contribute to understanding their potential as anticancer agents due to their interactions with the colchicine binding site of tubulin (Jayarajan et al., 2019).
Safety And Hazards
Future Directions
Relevant Papers
The compound has been mentioned in several papers. For instance, it has been used as a synthetic building block in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . Other papers have discussed the synthesis and biological evaluation of similar compounds, such as indole 2 and 3-carboxamides .
properties
IUPAC Name |
5-aminopyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTYFRLFVBNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440251 | |
Record name | 5-aminopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2-carboxamide | |
CAS RN |
145255-19-2 | |
Record name | 5-aminopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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